Ethyl propyl disulfide

Description

Contextualization within Organic Disulfide Chemistry

Organic disulfides are a class of compounds defined by the presence of a sulfur-sulfur single bond. fiveable.me This functional group is pivotal in the structure and function of numerous molecules, from simple organic compounds to complex biological macromolecules like proteins, where disulfide bridges formed from cysteine residues are crucial for their three-dimensional structure. fiveable.mewikipedia.org Disulfides can be symmetrical, with identical alkyl or aryl groups attached to the sulfur atoms, or unsymmetrical (also known as mixed disulfides), where the two groups are different, such as in ethyl propyl disulfide. wikipedia.org

The chemistry of disulfides is rich and varied, encompassing their synthesis through methods like the oxidation of thiols and their participation in reactions such as thiol-disulfide exchange. wikipedia.orgthieme-connect.com Under certain conditions, like photoirradiation, disulfides can cleave to form thiyl radicals, which are highly reactive species that can initiate various chemical transformations. beilstein-journals.org This reactivity makes disulfides, including unsymmetrical ones like this compound, valuable intermediates and catalysts in organic synthesis. ontosight.aibeilstein-journals.org

Significance as a Volatile Sulfur Compound in Academic Inquiry

Volatile sulfur compounds (VSCs) are a significant area of academic research due to their profound impact on the flavor and aroma of many foods and beverages. tandfonline.comacs.orgacs.org These compounds, often present in trace amounts, possess low sensory detection thresholds and can contribute to both desirable and undesirable odors. tandfonline.comacs.org this compound is recognized as one of these important VSCs. ontosight.ai

Academic studies have identified this compound in various natural sources, including plants of the Allium genus such as onions (Allium cepa) and garlic (Allium sativum), as well as in Azadirachta indica (neem). nih.govthegoodscentscompany.com Its presence in these plants contributes to their characteristic aromas. thegoodscentscompany.com Research in food science often focuses on the formation of VSCs like this compound during thermal processing through mechanisms such as the Maillard reaction and pyrolysis. nih.gov Understanding the formation pathways and chemical properties of these compounds is crucial for controlling the flavor profiles of processed foods. nih.gov

The study of this compound and other VSCs also extends to their potential biological activities. ontosight.ai Disulfides can participate in redox reactions, which are fundamental to many biological processes. ontosight.ai

Historical Trajectory of Research on Unsymmetrical Alkyl Disulfides

The study of unsymmetrical alkyl disulfides has evolved significantly over time. Early research often focused on their identification in natural products and their contribution to flavors and odors. As analytical techniques became more sophisticated, so did the ability to detect and quantify these compounds in complex mixtures.

The synthesis of unsymmetrical disulfides has been a long-standing challenge in organic chemistry. thieme-connect.com While symmetrical disulfides are relatively straightforward to prepare, the synthesis of their unsymmetrical counterparts often requires more specialized methods to avoid the formation of a mixture of symmetrical and unsymmetrical products. orgsyn.org Over the years, various synthetic strategies have been developed to address this challenge, including the reaction of a thiol with an N-(alkylthio)phthalimide or through thiol-disulfide exchange reactions. orgsyn.orgcdnsciencepub.com

More recent research has explored the photochemical and thermal reactions of unsymmetrical disulfides. cdnsciencepub.comacs.org Studies on the photolysis of mixtures of symmetrical disulfides have provided insights into the formation of unsymmetrical disulfides through thiyl radical exchange reactions. cdnsciencepub.comcdnsciencepub.com Furthermore, the biological activities of unsymmetrical disulfides have become an area of increasing interest, with studies investigating their potential as antimicrobial agents and enzyme inhibitors. nih.govresearchgate.net The mass spectral analysis of unsymmetrical dialkyl disulfides has also been a subject of detailed investigation to understand their fragmentation patterns. cdnsciencepub.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(ethyldisulfanyl)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12S2/c1-3-5-7-6-4-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGRPWPVGSSZGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

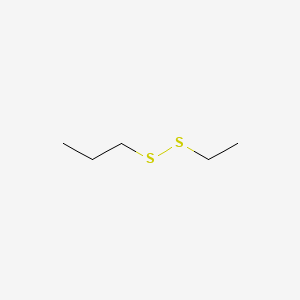

CCCSSCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00184531 | |

| Record name | Ethyl propyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colourless or pale yellow liquid; Sulfureous aroma | |

| Record name | Ethyl propyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1681/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

180.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl propyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033053 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in non-polar solvents; insoluble in water, Soluble (in ethanol) | |

| Record name | Ethyl propyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1681/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.943-0.953 | |

| Record name | Ethyl propyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1681/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

30453-31-7 | |

| Record name | Ethyl propyl disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30453-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl propyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030453317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl propyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyldisulfanylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL PROPYL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XEP9793KZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl propyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033053 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Reaction Mechanisms and Chemical Transformations of Ethyl Propyl Disulfide

Mechanisms of Disulfide Bond Cleavage

The cleavage of the S-S bond in ethyl propyl disulfide can be initiated through reductive, oxidative, or radical-based pathways. Each pathway involves distinct mechanisms and intermediates, leading to different products and applications.

The most common reductive pathway for disulfide bond cleavage is nucleophilic substitution at one of the sulfur atoms. ub.edu This reaction, known as thiol-disulfide exchange, is crucial in many biological processes. nih.govwikipedia.org The mechanism involves the attack of a nucleophile, typically a deprotonated thiol (thiolate), on one of the sulfur atoms of the disulfide bridge. wikipedia.org

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The attacking thiolate (R'S⁻) acts as the nucleophile, and one of the sulfur atoms of the this compound acts as the electrophilic center. This attack leads to a transient, linear trisulfide transition state where the negative charge is shared among the three sulfur atoms. rsc.org The original S-S bond is broken, resulting in a new disulfide and a new thiolate.

A prominent biological example is the reaction with glutathione (B108866) (GSH), a tripeptide that plays a key role in maintaining the cellular redox state. libretexts.orgnih.gov In its deprotonated form (GS⁻), glutathione can attack the disulfide bond of this compound. Due to the asymmetric nature of this compound, the attack can occur at either the sulfur atom bonded to the ethyl group or the one bonded to the propyl group, leading to two possible mixed disulfides and the release of either ethanethiolate or propanethiolate.

Et-S-S-Pr + R'S⁻ ⇌ Et-S-S-R' + PrS⁻

Et-S-S-Pr + R'S⁻ ⇌ Pr-S-S-R' + EtS⁻

The equilibrium position is determined by the relative stability and pKₐ values of the thiols involved. nih.gov Thiol-disulfide exchange is generally inhibited at low pH because the concentration of the highly nucleophilic thiolate species is reduced. wikipedia.org

| Parameter | Description | Typical Values/Characteristics |

| Reaction Type | Nucleophilic Substitution (SN2) | Attack of a nucleophile on a sulfur atom. libretexts.org |

| Nucleophile | Thiolate anion (e.g., Glutathione, RS⁻) | Thiolates are much stronger nucleophiles than thiols. wikipedia.org |

| Mechanism | Formation of a trisulfide transition state | [R'-S···S(Et)···S-Pr]⁻ |

| Products | A new disulfide and a new thiolate | Dependent on the site of nucleophilic attack. |

| pH Dependence | Rate increases with pH | Favored above the pKₐ of the attacking thiol (typically > 8). wikipedia.org |

This compound can be oxidized at the sulfur atoms, leading to a range of sulfur oxides. The primary oxidation products are thiosulfinates (also known as disulfide S-oxides), which can be further oxidized to thiosulfonates (disulfide S,S-dioxides). britannica.com

Common oxidizing agents for this transformation include peracids (like m-CPBA) and hydrogen peroxide. nih.gov The reaction mechanism involves the electrophilic transfer of an oxygen atom to one of the sulfur atoms of the disulfide bond.

For an unsymmetrical disulfide like this compound, oxidation can theoretically occur at either of the two non-equivalent sulfur atoms, leading to two regioisomeric thiosulfinates:

Ethyl propyl thiosulfinate (Et-S(O)-S-Pr)

Propyl ethyl thiosulfinate (Et-S-S(O)-Pr)

The regioselectivity of the oxidation is influenced by the electronic properties of the attached alkyl groups. Oxidation typically occurs at the more electron-rich sulfur atom. nih.gov In alkyl disulfides, this preference can be subtle. In biological systems, enzymes like cytochrome P450 and flavin-containing monooxygenases can catalyze the sulfoxidation of disulfides. medchemexpress.com

Further oxidation of the thiosulfinate yields a thiosulfonate (Et-SO₂-S-Pr or Et-S-SO₂-Pr). Under harsh oxidative conditions, the S-S bond can be cleaved to produce sulfonic acids (ethanesulfonic acid and propanesulfonic acid). britannica.com

| Oxidation Stage | Product Name | General Structure | Oxidizing Agents |

| First Oxidation | Thiosulfinate | R-S(O)-S-R' | Hydrogen Peroxide, Peracids nih.gov |

| Second Oxidation | Thiosulfonate | R-SO₂-S-R' | Stronger oxidizing conditions |

| Cleavage | Sulfonic Acids | R-SO₃H | Harsh oxidation (e.g., KMnO₄) britannica.com |

The disulfide bond has a relatively low bond dissociation energy, making it susceptible to cleavage by heat or ultraviolet (UV) light, a process known as photolysis. This homolytic scission of the S-S bond generates two thiyl radicals. researchgate.netpnas.org

Et-S-S-Pr + hν (UV light) → Et-S• + Pr-S•

The resulting ethanethiyl (Et-S•) and propanethiyl (Pr-S•) radicals are highly reactive intermediates. They can participate in a variety of subsequent reactions, including:

Recombination: The radicals can recombine to reform the starting disulfide or form symmetrical disulfides (diethyl disulfide and dipropyl disulfide).

Hydrogen Abstraction: They can abstract hydrogen atoms from solvent or other molecules to form the corresponding thiols (ethanethiol and propanethiol).

Addition Reactions: They can add to unsaturated bonds (e.g., alkenes).

Radical-mediated cleavage can also be initiated by other radical species. For instance, an external radical (R'•) can attack one of the sulfur atoms in a substitution reaction (SH2), displacing a thiyl radical. nih.gov This is a key step in radical-initiated disulfide exchange processes. rsc.org

| Parameter | Description |

| Initiation | UV light, heat, or radical initiators |

| Primary Process | Homolytic cleavage of the S-S bond |

| Intermediates | Ethanethiyl (Et-S•) and Propanethiyl (Pr-S•) radicals |

| Termination Pathways | Radical recombination, hydrogen abstraction, disproportionation |

Thiol-Disulfide Exchange Equilibria and Kinetics

Thiol-disulfide exchange is a reversible reaction, and for a given set of thiols and disulfides, a dynamic equilibrium will be established. nih.govsemanticscholar.org The position of this equilibrium is governed by the thermodynamic stability of the reactants and products, which is closely related to the reduction potentials of the disulfides and the acidities (pKₐ) of the thiols.

Consider the exchange between this compound and a generic thiol (R'SH):

Et-S-S-Pr + 2 R'SH ⇌ EtSH + PrSH + R'-S-S-R'

The kinetics of this reaction are highly dependent on the concentration of the thiolate anion (R'S⁻), which is the active nucleophile. wikipedia.org Therefore, the reaction rate is significantly influenced by pH. The rate law can often be expressed as:

Rate = k [RSSR'] [R''S⁻]

The second-order rate constant, k, is influenced by several factors, including the steric hindrance around the disulfide bond and the nucleophilicity of the attacking thiolate. For asymmetric disulfides, two different rate constants would describe the attack at each of the non-equivalent sulfur atoms. Kinetic studies of such reactions provide insight into the relative reactivity of different sulfur centers within the molecule. nih.gov

| Factor | Influence on Thiol-Disulfide Exchange |

| pH | Higher pH increases the concentration of the nucleophilic thiolate, accelerating the reaction. wikipedia.org |

| Thiol pKₐ | Thiols with lower pKₐ values exist more readily as thiolates at a given pH, enhancing reactivity. nih.gov |

| Steric Hindrance | Bulky groups near the disulfide bond can slow down the rate of nucleophilic attack. |

| Reduction Potential | The relative reduction potentials of the disulfides involved determine the equilibrium position. |

Thermal Decomposition and Thermochemical Studies of Alkyl Disulfides

The thermal stability of this compound is limited by the strength of its covalent bonds. The S-S bond is the weakest link in the molecule, with a bond dissociation energy (BDE) significantly lower than that of the C-S or C-C bonds. This makes it the most likely site of initial cleavage upon heating.

Thermal decomposition typically proceeds through a radical mechanism, similar to photolytic decomposition. At elevated temperatures, the S-S bond cleaves homolytically to produce ethanethiyl and propanethiyl radicals. These radicals can then undergo a complex series of secondary reactions, including recombination to form a mixture of this compound, diethyl disulfide, and dipropyl disulfide, and disproportionation or hydrogen abstraction reactions leading to thiols, sulfides, and unsaturated hydrocarbons.

Thermochemical data are essential for understanding and predicting the behavior of this compound under different temperature and pressure conditions.

| Property | Value for this compound | Significance |

| Molecular Weight | 136.28 g/mol nist.gov | Basic property for stoichiometric calculations. |

| Boiling Point | ~173 °C (at 760 mmHg) nist.govalfa-chemistry.com | Indicates volatility and intermolecular forces. |

| Density | ~0.98 g/cm³ | Physical property relevant for handling and reactions. |

| Enthalpy of Vaporization (ΔvapH) | 45.4 ± 0.8 kJ/mol nist.gov | Energy required to transition from liquid to gas phase. |

| S-S Bond Dissociation Energy | ~250-280 kJ/mol (estimated for dialkyl disulfides) | Determines thermal stability and propensity for radical scission. |

S-S Metathesis Reactions and Their Mechanisms

S-S metathesis, also known as disulfide exchange or scrambling, is a reaction in which the alkyl/aryl groups attached to two disulfide molecules are swapped. For this compound, this can be observed in the reaction between two symmetrical disulfides:

Et-S-S-Et (Diethyl disulfide) + Pr-S-S-Pr (Dipropyl disulfide) ⇌ 2 Et-S-S-Pr

This is an equilibrium process that, in the absence of a catalyst, may require energy input such as heat or UV light to proceed via a radical mechanism. researchgate.net However, disulfide metathesis can also be catalyzed under milder conditions. pnas.org

The mechanism of catalyzed S-S metathesis can be either radical or ionic, depending on the catalyst and conditions:

Radical Mechanism: Initiated by light or radical initiators, this pathway involves the formation of thiyl radicals that propagate a chain reaction. nih.gov Thiyl radicals can attack a disulfide bond (SH2), leading to the exchange. rsc.org

Ionic (Thiolate-Mediated) Mechanism: In the presence of a base or a reducing agent, trace amounts of thiols can be generated. These form thiolates, which initiate a rapid thiol-disulfide exchange cascade, leading to the scrambling of the disulfide partners. researchgate.netpnas.org

Certain transition metal complexes and other catalysts can also facilitate disulfide metathesis, often through mechanisms involving oxidative addition and reductive elimination at the metal center. researchgate.net Spontaneous S-S metathesis for disulfides in solution at room temperature is generally very slow or non-existent without a catalyst, in contrast to the more labile polysulfides. chemrxiv.org

Reactivity in Specific Chemical Environments (e.g., in Industrial Processes)

The reactivity of this compound is of particular interest in industrial settings where it is either intentionally used or present as a component in complex mixtures. Its chemical transformations are influenced by factors such as temperature, pressure, catalysts, and the presence of other reactive species. The primary industrial environments where the reactivity of this compound is relevant are food processing and petroleum refining.

In Food Processing

This compound is a significant contributor to the flavor profile of many foods, particularly those in the Allium family, such as onions and garlic. During food processing, which often involves heating, the thermal degradation and transformation of this compound can occur, leading to changes in the aroma and taste of the final product.

The thermal decomposition of dialkyl disulfides, analogous to this compound, can proceed through various reaction pathways. One proposed mechanism for the decomposition of dimethyl disulfide, a similar compound, involves an initial induction period followed by the formation of a mercaptan (in this case, methyl mercaptan) and a thioformaldehyde (B1214467) polymer. A competing reaction can produce hydrogen sulfide (B99878), ethylene, and free sulfur. ubc.cacdnsciencepub.com

In the context of food chemistry, this compound can also participate in thiol-disulfide exchange reactions, particularly with proteins. acs.orgacs.orgfao.org During heating, interactions can occur between the disulfide and the sulfhydryl groups of cysteine residues in proteins. acs.org This can lead to the reduction of this compound to its corresponding thiols, ethanethiol (B150549) and propanethiol, and the formation of new disulfide bonds within the protein matrix, potentially altering the food's texture and flavor profile. acs.orgacs.orgfao.orgnih.gov

The degradation of disulfide bonds in food systems can be influenced by factors such as pH. In neutral to basic conditions, disulfide bonds can undergo degradation through mechanisms including direct nucleophilic attack by a hydroxide (B78521) ion on a sulfur atom, or through β-elimination reactions. nih.govresearchgate.net

The following table summarizes the potential thermal degradation products of dialkyl disulfides, which can be extrapolated to this compound, in a food processing environment.

| Precursor | Condition | Potential Products | Significance in Food Industry |

| This compound | Heating | Ethanethiol, Propanethiol, Hydrogen Sulfide, Ethylene, Elemental Sulfur, Thioformaldehyde polymers | Alteration of flavor and aroma profiles |

| This compound | Interaction with Proteins (e.g., egg albumin) | Ethanethiol, Propanethiol, Protein-sulfur complexes | Changes in food texture and sensory properties |

In Petroleum Refining

In the petroleum industry, disulfide oil (DSO), which is a mixture of organic disulfides including potentially this compound, is a byproduct of mercaptan removal processes from hydrocarbon streams. google.comgoogle.comresearchgate.net These disulfides are typically processed in hydrotreating units to reduce the sulfur content of the final fuel products. afpm.org

The primary reaction that this compound would undergo in a hydrotreater is hydrodesulfurization (HDS). This process involves the catalytic reaction of the disulfide with hydrogen to break the sulfur-sulfur and carbon-sulfur bonds. The typical products of the hydrodesulfurization of a dialkyl disulfide are the corresponding alkanes and hydrogen sulfide.

The general reaction can be represented as:

R-S-S-R' + 3H₂ → R-H + R'-H + 2H₂S

For this compound, this reaction would be:

CH₃CH₂-S-S-CH₂CH₂CH₃ + 3H₂ → CH₃CH₃ + CH₃CH₂CH₃ + 2H₂S

Disulfides can also act as sulfiding agents for the hydrotreating catalysts themselves. researchgate.net These catalysts, typically containing molybdenum and cobalt or nickel, require sulfidation to be active for hydrodesulfurization reactions. Disulfides decompose at high temperatures to form hydrogen sulfide, which then reacts with the metal oxides on the catalyst to form the active metal sulfide phase.

The reactivity and decomposition of dialkyl disulfides are influenced by their structure. For instance, di-n-butyl disulfide shows no significant decomposition under certain thermal conditions, whereas di-t-butyl disulfide decomposes at a rate comparable to diaryl disulfides. oup.com This suggests that the branching of the alkyl groups can affect the stability of the disulfide bond.

The table below outlines the reactivity of this compound in a petroleum refining context.

| Industrial Process | Role of this compound | Key Transformation | Products |

| Hydrodesulfurization (HDS) | Sulfur-containing impurity | Catalytic hydrogenation | Ethane, Propane, Hydrogen Sulfide |

| Catalyst Sulfiding | Sulfiding Agent | Thermal decomposition | Hydrogen Sulfide (which then sulfidizes the catalyst) |

Analytical Methodologies for Ethyl Propyl Disulfide Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of ethyl propyl disulfide, particularly due to its volatile nature. These methods excel at separating the compound from complex mixtures, allowing for its precise identification and quantification.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a principal and widely used technique for the analysis of volatile organosulfur compounds, including this compound. In this method, the volatile sample is injected into the GC system, where it is vaporized and separated based on its boiling point and affinity for the stationary phase within the chromatographic column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint.

The electron ionization (EI) mass spectrum for this compound is well-documented in databases such as the NIST WebBook, providing a reference for its identification. nist.govnist.gov The Human Metabolome Database (HMDB) also lists predicted GC-MS spectral data for the compound, further aiding in its identification. hmdb.cahmdb.ca This technique is not only qualitative but also quantitative, allowing researchers to determine the concentration of this compound in a sample. The use of specific detectors, like the flame photometric detector (FPD), which is selective for sulfur-containing compounds, can enhance the sensitivity and selectivity of GC analysis for disulfides. osha.gov

Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis

Headspace solid-phase microextraction (HS-SPME) is a modern, solvent-free sample preparation technique that is highly effective for extracting volatile compounds like this compound from solid or liquid samples. nih.gov The method utilizes a fused-silica fiber coated with a specific polymeric stationary phase. The fiber is exposed to the headspace (the gas phase above the sample), where volatile analytes partition from the sample matrix onto the fiber coating.

After an equilibrium period, the fiber is withdrawn and directly inserted into the hot injector port of a gas chromatograph for thermal desorption of the analytes, which are then analyzed by GC or GC-MS. nih.gov This technique is valued for its simplicity, speed, and sensitivity. It is particularly useful for analyzing trace levels of volatile sulfur compounds in complex matrices. For certain analytes, derivatization on the fiber can be employed to improve chromatographic behavior and detection, a strategy that has been successfully used for related thiol compounds. researchgate.net

Liquid Chromatography-Based Approaches for Related Disulfides

While gas chromatography is ideal for volatile compounds like this compound, liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is indispensable for the analysis of larger, less volatile, or thermally unstable molecules containing disulfide bonds, such as proteins and peptides. creative-proteomics.comrapidnovor.com HPLC separates compounds based on their interactions with a stationary phase in a column and a liquid mobile phase.

Various detection methods can be coupled with HPLC for the analysis of disulfides. HPLC with electrochemical detection (HPLC-DED) has proven to be a simple and sensitive method for the simultaneous measurement of thiols and disulfides in biological samples. nih.gov Furthermore, coupling liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for characterizing disulfide bonds in complex protein digests. rapidnovor.comacs.org Recent advancements include online photochemical reduction coupled with LC-MS, which allows for controlled breaking of disulfide bonds prior to mass analysis, aiding in the structural elucidation of complex biomolecules. acs.org These LC-based methods are crucial for studying the broader class of disulfide-containing compounds.

| Technique | Principle | Primary Application for Disulfides | Reference Compounds |

|---|---|---|---|

| GC-MS | Separation of volatile compounds in the gas phase followed by mass-based detection. | Identification and quantification of volatile disulfides. | This compound, Allyl propyl disulfide, Diallyl disulfide |

| HS-SPME-GC | Extraction of volatiles from sample headspace onto a coated fiber, followed by GC analysis. | Sample preparation and trace analysis of volatile sulfur compounds in complex matrices. | Thiol compounds, Volatile organic compounds |

| HPLC/LC-MS | Separation of compounds in the liquid phase. | Analysis of non-volatile or thermally labile disulfides, such as disulfide bridges in proteins and peptides. | Glutathione (B108866), Cysteine, Peptides, Proteins |

Spectroscopic Techniques for Structural Characterization

Spectroscopic techniques are vital for elucidating the precise molecular structure of this compound and related compounds. These methods probe the interaction of molecules with electromagnetic radiation to provide information about atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Sulfur Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural determination. While 1H and 13C NMR are standard for organic molecules, the direct observation of sulfur atoms is possible through 33S NMR. However, this technique presents significant challenges. The 33S isotope has a very low natural abundance (0.76%) and a low gyromagnetic ratio, resulting in low sensitivity. britannica.commdpi.com

Furthermore, 33S is a quadrupolar nucleus (spin I = 3/2), which typically leads to very broad resonance signals, often thousands of hertz wide, making detection difficult. mdpi.comnorthwestern.edu The linewidth is dependent on the symmetry of the electronic environment around the sulfur nucleus. mdpi.com Despite these difficulties, 33S NMR provides a direct method for probing the chemical environment of sulfur atoms in organosulfur compounds. britannica.comacs.org The use of higher magnetic field strengths can help to reduce the spectral width, making analysis more feasible for certain compounds. oup.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. For disulfides, these techniques are particularly useful for identifying the sulfur-sulfur (S-S) bond. tandfonline.com The S-S stretching vibration gives rise to characteristic peaks in both IR and Raman spectra, although the Raman signal is often stronger and more readily identifiable due to the nonpolar nature of the S-S bond.

The frequency of the S-S bond vibration can provide insights into the molecular structure and conformation of organosulfur compounds. tandfonline.com Studies on related molecules, such as dibenzyl disulfide, have utilized both experimental measurements and theoretical calculations to assign vibrational modes and understand molecular behavior. mdpi.com Low-frequency IR and Raman spectroscopy has also been applied to study structural changes related to disulfide bonds in complex proteins. nih.gov

| Technique | Information Obtained | Relevance to this compound | Key Considerations |

|---|---|---|---|

| 33S NMR Spectroscopy | Direct information about the electronic environment of the sulfur atoms. | Provides fundamental structural data on the sulfur core. | Very low sensitivity and broad signals due to low natural abundance and quadrupolar nature of 33S. britannica.commdpi.com |

| Infrared (IR) Spectroscopy | Identification of functional groups through vibrational modes. | Can detect the S-S stretching frequency and other characteristic vibrations. | S-S bond vibration may be weak. |

| Raman Spectroscopy | Complementary vibrational information, especially for nonpolar bonds. | Excellent for detecting the S-S stretching frequency, which is typically a strong signal. tandfonline.com | Provides a clear signature for the disulfide moiety. |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) stands as a cornerstone technique for the unambiguous confirmation of the molecular formula of this compound. Unlike low-resolution mass spectrometry, HRMS instruments provide highly accurate mass measurements, typically to four or more decimal places. This precision is critical in distinguishing between compounds that may have the same nominal mass but different elemental compositions.

The molecular formula of this compound is C₅H₁₂S₂. The theoretical monoisotopic mass of this molecule, calculated from the most abundant isotopes of carbon, hydrogen, and sulfur, is 136.03804 atomic mass units. nih.govfoodb.ca High-resolution mass spectrometers can measure the mass-to-charge ratio (m/z) of the molecular ion with exceptional accuracy, allowing for a direct comparison with the theoretical value. A close match between the measured and theoretical mass provides strong evidence for the proposed elemental composition.

The confirmation process is further strengthened by the analysis of the isotopic pattern. Sulfur, a key component of this compound, has a characteristic isotopic signature with the presence of the ³⁴S isotope. The relative abundance of the [M+2] isotopologue, containing one ³⁴S atom, is a distinctive feature that aids in confirming the presence and number of sulfur atoms in the molecule.

| Parameter | Theoretical Value |

| Molecular Formula | C₅H₁₂S₂ |

| Monoisotopic Mass | 136.03804 amu |

| [M]⁺ | 100% |

| [M+1]⁺ | 6.57% |

| [M+2]⁺ | 9.86% |

Table 1: Theoretical Mass and Isotopic Abundance for the Molecular Ion of this compound

This table presents the theoretical monoisotopic mass and the expected relative abundances of the primary isotopologues for the molecular ion of this compound. These values serve as a benchmark for comparison with experimental data obtained from high-resolution mass spectrometry.

Furthermore, fragmentation analysis under HRMS provides additional structural information. By inducing fragmentation of the parent ion and accurately measuring the masses of the resulting fragment ions, researchers can deduce the connectivity of the atoms within the molecule, further corroborating the identity of this compound.

Electrochemical Detection Methods for Organosulfur Species

Electrochemical detection methods offer a sensitive and selective approach for the analysis of electroactive compounds, including organosulfur species like this compound. These techniques are often coupled with separation methods such as high-performance liquid chromatography (HPLC) to provide both qualitative and quantitative information. The disulfide bond in this compound is susceptible to both oxidation and reduction, making it a suitable candidate for electrochemical analysis.

The detection principle relies on applying a specific potential to a working electrode. When an electroactive analyte, such as this compound, passes over the electrode surface, it undergoes an electrochemical reaction (either oxidation or reduction), resulting in the transfer of electrons. This electron transfer generates a current that is proportional to the concentration of the analyte.

Several types of electrode materials have been employed for the detection of disulfides, each offering different advantages in terms of sensitivity, selectivity, and stability. These include noble metal electrodes (e.g., platinum, gold), carbon-based electrodes (e.g., glassy carbon, boron-doped diamond), and chemically modified electrodes designed to enhance the electrochemical response towards specific analytes. For instance, the detection of propyl disulfide has been demonstrated using the in-situ formation of bromine at a platinum electrode, achieving detection limits in the micromolar range. hmdb.ca

The choice of the applied potential is crucial for selective detection. By carefully selecting the potential, it is possible to target the oxidation or reduction of the disulfide bond while minimizing interference from other co-eluting compounds that are not electroactive at that potential. This selectivity is a significant advantage of electrochemical detection over other less specific detection methods.

| Electrode Material | Applied Potential (V) | Detection Principle |

| Platinum | +1.2 to +1.6 | Oxidation |

| Glassy Carbon | -0.8 to -1.2 | Reduction |

| Boron-Doped Diamond | +1.0 to +1.5 | Oxidation |

| Gold-Mercury Amalgam | -1.0 to -1.4 | Reduction |

Table 2: Examples of Electrode Materials and Applied Potentials for the Electrochemical Detection of Disulfides

This table provides illustrative examples of different electrode materials and the typical range of applied potentials used for the electrochemical detection of disulfide compounds. The specific potential can be optimized to maximize the signal for the target analyte while minimizing background noise.

The coupling of HPLC with electrochemical detection (HPLC-ED) provides a powerful tool for the analysis of complex mixtures containing this compound. The HPLC system separates the components of the mixture, and the electrochemical detector then provides sensitive and selective detection of the target analyte as it elutes from the column. acs.org This combination is particularly useful for the analysis of biological and environmental samples where this compound may be present at low concentrations alongside a multitude of other compounds.

Advanced Methodologies for Trace Analysis and Isomer Differentiation

The analysis of this compound, especially at trace levels and in complex matrices, often requires advanced analytical methodologies that offer enhanced sensitivity, selectivity, and the ability to differentiate between isomers. Techniques such as multidimensional gas chromatography and ion mobility spectrometry are at the forefront of this research.

Multidimensional Gas Chromatography (GCxGC) , often coupled with a time-of-flight mass spectrometer (TOFMS), provides a significant increase in peak capacity and separation power compared to conventional one-dimensional GC. nih.gov In GCxGC, the sample is subjected to two columns with different stationary phase selectivities. This orthogonal separation mechanism allows for the resolution of compounds that co-elute in a single-column system. For volatile organosulfur compounds like this compound, a non-polar column in the first dimension and a more polar column in the second dimension can effectively separate it from complex matrix components and other sulfur-containing compounds. nih.gov This enhanced separation is crucial for accurate identification and quantification, particularly in food and environmental samples.

Stir Bar Sorptive Extraction (SBSE) is a highly effective sample preparation technique for the pre-concentration of volatile and semi-volatile compounds from liquid samples. mdpi.com The technique utilizes a magnetic stir bar coated with a sorbent material, typically polydimethylsiloxane (B3030410) (PDMS). The stir bar is introduced into the sample, and the analytes partition into the sorbent. After extraction, the stir bar is removed and thermally desorbed in the injector of a GC-MS system. SBSE offers high enrichment factors, allowing for the detection of trace levels of this compound that might otherwise be below the detection limits of the instrument.

Ion Mobility Spectrometry (IMS) is a rapid gas-phase separation technique that separates ions based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which is particularly valuable for differentiating isomers. Isomers of this compound, such as diethyl disulfide and dipropyl disulfide, have the same elemental composition and often similar chromatographic retention times, making their differentiation challenging. However, their different shapes can lead to different drift times in the IMS cell, allowing for their separation and individual identification. acs.org This capability is critical in applications where the specific isomer has a distinct biological activity or sensory property.

| Technique | Principle | Application for this compound |

| GCxGC-TOFMS | Two-dimensional chromatographic separation based on volatility and polarity. | High-resolution separation from complex matrices; improved identification and quantification. |

| SBSE-GC-MS | Analyte pre-concentration using a sorbent-coated stir bar. | Trace-level analysis in liquid samples (e.g., beverages, water). |

| IMS-MS | Gas-phase ion separation based on size, shape, and charge. | Differentiation of this compound from its isomers (e.g., diethyl disulfide, dipropyl disulfide). |

Table 3: Advanced Methodologies for the Analysis of this compound

This table summarizes advanced analytical techniques that are well-suited for the trace analysis and isomer differentiation of this compound. The principles of each technique and their specific applications in the context of this compound are highlighted.

These advanced methodologies, often used in combination, provide researchers with the necessary tools to tackle the analytical challenges associated with this compound, enabling its accurate detection and characterization in a wide range of scientific investigations.

Computational Chemistry and Theoretical Investigations of Ethyl Propyl Disulfide

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are instrumental in elucidating the electronic structure and bonding characteristics of ethyl propyl disulfide. These methods allow for a detailed examination of the molecule's conformational landscape and charge distribution.

Conformational Analysis of the Disulfide Linkage

The dihedral angle of the C-S-S-C group is the primary determinant of conformational isomers. Quantum chemical calculations, often employing density functional theory (DFT), can map the potential energy surface as a function of this angle. For simple dialkyl disulfides, the gauche conformation, with a C-S-S-C dihedral angle of approximately 90°, is generally the most stable.

Table 1: Calculated Conformational Energies of a Model Dialkyl Disulfide

| Dihedral Angle (C-S-S-C) | Relative Energy (kcal/mol) |

| 0° (cis) | High |

| 90° (gauche) | 0.0 |

| 180° (trans) | Higher than gauche |

This table is illustrative and based on general findings for dialkyl disulfides. Specific values for this compound would require dedicated calculations.

Electrostatic Potential and Charge Distribution Mapping

Molecular electrostatic potential (MEP) maps are powerful tools for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP is calculated from the electron density and provides a color-coded map of electrostatic potential on the molecular surface.

In a study on diethyl disulfide, a close analog of this compound, the electrostatic potential was plotted on varying iso-density envelopes to analyze intramolecular repulsion. nih.gov This analysis showed that regions of positive electrostatic potential (electron-poor) are typically found around the hydrogen atoms of the alkyl groups, while the sulfur atoms, with their lone pairs of electrons, constitute regions of negative electrostatic potential (electron-rich). nih.gov

These MEP maps are crucial for understanding how this compound interacts with other molecules. The electron-rich sulfur atoms are susceptible to electrophilic attack, while the more positive regions can engage in interactions with nucleophiles. The distribution of charge also influences the molecule's polarity and solubility.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful methodology for investigating the mechanisms of chemical reactions involving this compound. It allows for the exploration of reaction pathways, the identification of transient species like transition states, and the calculation of reaction energetics.

Transition State Identification and Characterization

A key aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. Computational methods can locate and characterize the geometry and energy of transition states. For reactions involving disulfides, such as thiol-disulfide exchange, the transition state often involves a linear arrangement of the three participating sulfur atoms. nih.gov

The thiol-disulfide exchange reaction is a classic example, proceeding via an SN2 mechanism. nih.gov In this reaction, a thiolate anion attacks one of the sulfur atoms of the disulfide bond. Computational studies have shown that this proceeds through a single transition state with no intermediate formation. nih.gov The negative charge is delocalized over the attacking and leaving sulfur atoms in this trisulfide-like transition state. nih.gov

Table 2: Key Geometric Parameters of a Model Thiol-Disulfide Exchange Transition State

| Parameter | Value |

| S-S bond distance (forming) | ~2.5 Å |

| S-S bond distance (breaking) | ~2.5 Å |

| S-S-S angle | ~180° |

These values are generalized from studies on thiol-disulfide exchange reactions and serve as an illustration.

Kinetic and Thermodynamic Parameters of Reactions

Once the reactants, products, and transition states of a reaction have been computationally characterized, it is possible to calculate important kinetic and thermodynamic parameters. These include the activation energy (Ea), which is the energy difference between the reactants and the transition state, and the enthalpy of reaction (ΔH), the energy difference between the products and reactants.

Computational simulations of disulfide cross-linking reactions have been performed to understand their fundamental mechanisms. nih.govresearchgate.netacs.orgacs.org For instance, the reaction of a disulfide with an oxidizing agent like hydrogen peroxide can proceed through different pathways, each with its own set of kinetic and thermodynamic parameters. nih.govresearchgate.netacs.orgacs.org These calculations help in predicting the feasibility and rate of such reactions under various conditions.

Table 3: Illustrative Thermodynamic Data for a Disulfide Reaction

| Parameter | Calculated Value (kcal/mol) |

| Activation Energy (Ea) | 10 - 20 |

| Enthalpy of Reaction (ΔH) | -5 to 5 |

The values in this table are hypothetical and represent a typical range for disulfide reactions. Actual values are highly dependent on the specific reaction and computational method.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and their interactions with their environment over time. For this compound, MD simulations can offer insights into its behavior in different solvents and its interactions with other molecules.

MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. The forces between atoms are described by a force field, which is a set of parameters that define the potential energy of the system.

In Silico Prediction of Biological Interaction Mechanisms

In silico methodologies, which utilize computer simulations to predict the interactions of molecules with biological targets, are powerful tools in chemical and biological research. While specific studies focusing on the biological interaction mechanisms of this compound are not extensively documented in publicly available research, the principles of these computational techniques can be applied to hypothesize its potential interactions. Methodologies such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies are instrumental in predicting how a small molecule like this compound might behave in a biological system.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this could involve docking the molecule against the active sites of various enzymes or receptors to predict its binding affinity and mode of interaction. For instance, given the known role of other disulfide compounds in biological systems, this compound could be docked against enzymes involved in redox regulation or those with cysteine-rich active sites to explore potential inhibitory or modulatory effects. The binding energy, calculated from these docking studies, provides an estimate of the stability of the molecule-protein complex.

Molecular dynamics (MD) simulations can further refine the predictions from molecular docking. MD simulations provide a dynamic view of the interaction between the ligand (this compound) and its target protein over time, taking into account the flexibility of both the molecule and the protein. This can reveal key information about the stability of the binding pose, the specific amino acid residues involved in the interaction, and the conformational changes that may occur upon binding.

Quantitative Structure-Activity Relationship (QSAR) models are another in silico tool that could be applied to this compound. QSAR models correlate the chemical structure of a series of compounds with their biological activity. By comparing the structural and physicochemical properties of this compound with those of other organosulfur compounds with known biological activities, it may be possible to predict its potential biological effects.

Table 1: Overview of In Silico Methods and Their Potential Application to this compound

| In Silico Method | Principle | Potential Application to this compound | Information Gained |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target protein. | Prediction of binding to enzymes or receptors with which other disulfide compounds are known to interact. | Binding energy, preferred binding pose, key interacting residues. |

| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system. | Analysis of the stability of the docked complex of this compound and a target protein. | Conformational changes, interaction stability, dynamic behavior of the complex. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity. | Prediction of potential biological activities based on structural similarity to known active compounds. | Hypothesized biological effects, guidance for experimental testing. |

It is important to emphasize that these in silico predictions are theoretical and require experimental validation to confirm any hypothesized biological interactions of this compound.

Spectroscopic Property Prediction and Validation

Computational chemistry plays a crucial role in the prediction and interpretation of spectroscopic data. Techniques such as Density Functional Theory (DFT) are widely used to calculate the spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman). These theoretical predictions can be compared with experimental data to validate the computational models and to aid in the assignment of experimental spectra.

NMR Spectroscopy

There is evidence in the scientific literature of the use of DFT to calculate the NMR parameters of this compound. Such calculations can predict the ¹H and ¹³C NMR chemical shifts of the molecule. The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculation. By comparing the calculated chemical shifts with experimentally determined values, researchers can validate the computational methodology and gain confidence in the predicted molecular structure and electronic environment.

Vibrational Spectroscopy (IR and Raman)

The vibrational spectra (Infrared and Raman) of this compound can also be predicted using computational methods like DFT. These calculations provide the vibrational frequencies and intensities of the normal modes of the molecule. Key vibrational modes for this compound would include C-H stretching, C-S stretching, and S-S stretching vibrations. The predicted spectra can be compared with experimental IR and Raman spectra to aid in the assignment of the observed bands to specific molecular vibrations. Discrepancies between the predicted and experimental spectra can often be resolved by applying a scaling factor to the calculated frequencies to account for anharmonicity and other effects not perfectly captured by the computational model.

Table 2: Comparison of Predicted and Experimental Spectroscopic Data for this compound (Hypothetical Example)

| Spectroscopic Technique | Predicted Value (Computational) | Experimental Value |

| ¹H NMR (δ, ppm) | Calculated chemical shifts for each proton | Experimentally observed chemical shifts |

| ¹³C NMR (δ, ppm) | Calculated chemical shifts for each carbon | Experimentally observed chemical shifts |

| IR (cm⁻¹) | Calculated vibrational frequencies for key functional groups (e.g., C-S, S-S) | Experimentally observed absorption bands |

| Raman (cm⁻¹) | Calculated vibrational frequencies for key functional groups (e.g., C-S, S-S) | Experimentally observed Raman shifts |

Note: The table above is a template for the type of data that would be generated in a computational study and compared with experimental results. Specific calculated values for this compound require dedicated computational studies, and a comprehensive set of experimental data is needed for a full validation.

The validation of predicted spectroscopic properties against experimental data is a critical step in computational chemistry. Good agreement between theory and experiment provides a deeper understanding of the molecular structure, bonding, and dynamics of the compound . For this compound, such validated computational models could then be used to predict other properties or to study its interactions with other molecules.

Biological and Environmental Significance of Ethyl Propyl Disulfide

Natural Occurrence and Biosynthetic Pathways

The natural occurrence of ethyl propyl disulfide is intrinsically linked to the metabolism of sulfur-containing precursor compounds in both the plant and microbial kingdoms.

This compound is a recognized volatile component in several species of the Allium genus, including onions and garlic. The characteristic flavors and aromas of these plants are not present in the intact tissues but are generated rapidly upon cellular disruption, such as cutting or crushing. This process brings enzymes into contact with their substrates, which are stored in separate cellular compartments.

The biosynthetic pathway for this compound and other related volatile sulfur compounds in Allium species originates from S-alk(en)yl-L-cysteine sulfoxides (ACSOs). The proposed biosynthesis of these precursors starts with glutathione (B108866). Through a series of enzymatic reactions, including the action of γ-glutamyl transpeptidases and flavin-containing S-oxygenases, various ACSOs are synthesized continental.edu.pebohrium.com. Specifically for this compound, the precursor molecules are S-ethyl-L-cysteine sulfoxide (B87167) (ECS) and S-propyl-L-cysteine sulfoxide (PCSO). While S-allyl-L-cysteine sulfoxide (alliin) is the most abundant ACSO in garlic, and S-(trans-1-propenyl)-L-cysteine sulfoxide is predominant in onion, ECS and PCSO are also present, particularly in certain varieties and at different growth stages agriculturejournals.cznih.gov.

Upon tissue damage, the vacuolar enzyme alliinase comes into contact with the cytosolic ACSOs and catalyzes their conversion into highly reactive sulfenic acids (alkane(ene)sulfenic acids), pyruvic acid, and ammonia continental.edu.pe. These sulfenic acids are unstable and undergo spontaneous condensation reactions to form thiosulfinates. In the case of this compound formation, propanesulfenic acid and ethanesulfenic acid would be generated from PCSO and ECS, respectively. These would then condense to form ethyl propyl thiosulfinate. Thiosulfinates are also unstable and readily decompose to form a variety of volatile sulfur compounds, including symmetrical and asymmetrical disulfides, trisulfides, and other sulfur-containing molecules. The formation of the asymmetrical this compound is a result of the interaction between ethyl and propyl thio radicals or the reaction of a sulfenic acid with a thiol.

Table 1: Precursors and Key Enzymes in the Formation of this compound in Allium Species

| Precursor Compound | Enzyme | Intermediate | Final Product |

|---|---|---|---|

| S-ethyl-L-cysteine sulfoxide (ECS) | Alliinase | Ethanesulfenic acid | This compound |

Microorganisms play a crucial role in the global sulfur cycle, including the formation and transformation of volatile organosulfur compounds like this compound. In various environments, including soils and aquatic sediments, microbes can metabolize sulfur-containing amino acids, such as methionine and cysteine, to produce a range of volatile sulfur compounds bohrium.com.

The microbial production of this compound can occur through the degradation of S-ethyl cysteine and S-propyl cysteine or their precursors. For instance, studies have shown that soils treated with S-ethyl cysteine can evolve ethyl mercaptan, ethyl methyl sulfide (B99878), and diethyl disulfide through microbial activity bohrium.com. While direct microbial production of this compound is less documented, the necessary precursors and enzymatic capabilities are present in various microbial communities. Bacteria and fungi possess enzymes that can cleave C-S bonds and mediate methylation, leading to the formation of volatile thiols and sulfides.

Furthermore, microbial metabolism is central to the transformation of organosulfur compounds in fermented foods, which can lead to the formation of this compound. The specific microbial pathways often involve the degradation of sulfur-containing amino acids derived from the raw materials used in fermentation continental.edu.pe.

Role as a Volatile Sulfur Compound in Natural Systems

Volatile sulfur compounds (VSCs), including this compound, are characterized by their low odor thresholds, meaning they can be detected by the human nose at very low concentrations. This property makes them significant contributors to the aroma and flavor of many natural and processed products.

The perception of flavor is a complex process involving both orthonasal (smelling through the nose) and retronasal (aromas reaching the olfactory receptors from the mouth during eating) olfaction. The volatility of this compound allows it to be readily released from the food matrix and perceived by the olfactory system.

Table 2: Aroma Profile of this compound

| Compound | CAS Number | Molecular Formula | Aroma Description |

|---|

The concentration and profile of volatile sulfur compounds, including this compound, can change significantly during food processing and fermentation. Thermal processing, such as cooking, can lead to the degradation of precursor compounds and the formation of new volatile sulfur compounds. In some cases, heating can increase the levels of certain disulfides.

Fermentation is a key process where microbial activity transforms the chemical composition of raw ingredients, leading to the development of complex flavors. In fermented beverages like wine and beer, and in fermented foods such as cheese, microorganisms can produce a variety of VSCs from sulfur-containing amino acids present in the starting materials continental.edu.penih.gov. For example, in cheese ripening, the breakdown of amino acids by the cheese microflora leads to the formation of numerous volatile compounds, including sulfur compounds, which are crucial for the final flavor of the cheese dergipark.org.trresearchgate.netwur.nlcheesescience.org. This compound has been identified as a volatile component in some fermented beverages mdpi.com. The specific strains of yeast and bacteria involved in the fermentation, as well as the fermentation conditions (temperature, pH, nutrient availability), can influence the types and amounts of VSCs produced nih.govacs.org.

Mechanistic Studies of Biological Activity of Related Disulfides

While specific mechanistic studies on the biological activity of this compound are limited, research on related organosulfur compounds, particularly those derived from garlic such as diallyl disulfide (DADS), provides insights into the potential biological activities of disulfides.

The biological activity of these compounds is often attributed to the presence of the disulfide bond. This functional group can undergo thiol-disulfide exchange reactions with thiol-containing molecules in biological systems, such as glutathione and cysteine residues in proteins. This interaction can modulate the function of various proteins and cellular pathways.

For instance, DADS has been shown to exhibit a range of biological effects, including antioxidant, anti-inflammatory, and anticancer activities. The proposed mechanisms for these activities often involve the modulation of cellular signaling pathways and enzyme activities. For example, DADS can induce the production of detoxifying enzymes like glutathione S-transferase wikipedia.org. It has also been shown to affect the phosphorylation of kinases and the nuclear translocation of transcription factors involved in inflammation nih.gov. The antimicrobial properties of garlic-derived organosulfur compounds are also linked to their ability to react with sulfhydryl groups of essential microbial enzymes, thereby disrupting their function nih.gov. Given the structural similarity, it is plausible that this compound may exert biological effects through similar mechanisms involving interactions with cellular thiols, although further research is needed to confirm this.

Redox Regulation and Antioxidant Pathways Mediated by Disulfides

Disulfide bonds are critical components of cellular redox regulation. The reversible formation and breaking of these bonds in proteins serve as molecular switches that control protein activity and signaling pathways in response to the cellular redox environment. Key cellular systems, such as the thioredoxin (Trx) and glutaredoxin (Grx) pathways, are dedicated to reducing disulfide bonds, thereby maintaining a reduced intracellular environment and protecting against oxidative stress.

These systems utilize the reducing power of NADPH to catalyze thiol-disulfide exchange reactions. For instance, thioredoxin reductase reduces oxidized thioredoxin, which then directly reduces disulfide bonds in target proteins. Similarly, glutaredoxin, with the help of glutathione (GSH) and glutathione reductase, reverses protein glutathionylation—a mixed disulfide formation between a protein cysteine and GSH.

As a disulfide-containing molecule, this compound can theoretically participate in these redox processes. It could interact with cellular reductants like GSH or the Trx system. Such interactions would lead to the reduction of its disulfide bond, forming ethanethiol (B150549) and propanethiol. This process could influence the cellular redox balance by consuming reducing equivalents. The formation of mixed disulfides between the ethyl or propyl thio-group and cellular thiols is also a plausible interaction, potentially altering protein function.

Interaction with Cellular Thiols and Proteins

The disulfide bond is an electrophilic functional group susceptible to nucleophilic attack by thiols, such as the cysteine residues in proteins or the small molecule antioxidant, glutathione. This reaction, known as thiol-disulfide exchange, is a fundamental process in biochemistry.

The general mechanism can be described as: R-S-S-R' + R''-SH ⇌ R-S-S-R'' + R'-SH

In a biological context, if this compound (CH₃CH₂-S-S-CH₂CH₂CH₃) encounters a cellular thiol (Protein-SH or GSH), an exchange reaction can occur. This would result in the formation of a new, mixed disulfide and the release of a thiol. For example:

CH₃CH₂-S-S-R' + Protein-SH ⇌ CH₃CH₂-S-S-Protein + R'-SH (where R' is the propyl group)

This interaction can have significant biological consequences. The formation of a mixed disulfide on a protein can alter its three-dimensional structure, leading to changes in its activity, localization, or stability. This is a common mechanism by which small molecules can modulate protein function. Proteins particularly susceptible to this type of modification are those with reactive cysteine residues, which often include enzymes, transcription factors, and receptors involved in critical signaling pathways.

Enzymatic Biotransformation and Metabolic Fates

While the specific metabolic pathway of this compound has not been extensively detailed, the biotransformation of analogous alkyl disulfides provides a likely model. The metabolism of organosulfur compounds is a key detoxification process.

A primary metabolic step for disulfides is the reductive cleavage of the S-S bond. This can be catalyzed by enzymatic systems like the glutathione reductase-dependent or thioredoxin reductase-dependent pathways. This reduction would yield the corresponding thiols: ethanethiol and propanethiol.

CH₃CH₂-S-S-CH₂CH₂CH₃ + 2[H] → CH₃CH₂-SH + CH₃CH₂CH₂-SH

Following this initial reduction, the resulting thiols are subject to further metabolic transformations. Studies on similar compounds, such as allyl methyl disulfide, have shown that the thiol intermediates can undergo methylation via S-adenosylmethionine to form sulfides, which are then oxidized by microsomal enzymes to produce sulfoxides and sulfones nih.gov. Therefore, a plausible metabolic fate for this compound involves its initial reduction to thiols, followed by subsequent enzymatic modifications like methylation and oxidation before eventual excretion. Bacterial degradation of alkyl disulfides in environments like marine sediments also involves metabolism of the corresponding thiols nih.gov.

| Metabolic Step | Description | Potential Products |

| Reduction | Cleavage of the disulfide bond by cellular reducing equivalents (e.g., GSH, NADPH). | Ethanethiol, Propanethiol |

| Methylation | Addition of a methyl group to the resulting thiols. | Ethyl methyl sulfide, Propyl methyl sulfide |

| Oxidation | Oxygenation of the sulfide metabolites, likely by cytochrome P450 enzymes. | Corresponding sulfoxides and sulfones |

Antimicrobial and Antifungal Action Mechanisms

Organosulfur compounds, particularly those derived from Allium species like garlic and onion, are known for their antimicrobial properties. The disulfide bond is a key feature responsible for this activity. The proposed mechanism of action for antimicrobial disulfides centers on their ability to interfere with thiol-dependent cellular processes in microorganisms.

The electrophilic nature of the disulfide bond makes it reactive towards nucleophilic groups, especially the thiol groups of cysteine residues in microbial proteins. By forming mixed disulfides with these essential proteins, compounds like this compound can inactivate critical enzymes. Research on other antimicrobial disulfides suggests that enzymes involved in vital pathways, such as fatty acid biosynthesis, are potential targets nih.gov.

Furthermore, some allicin-inspired synthetic disulfides have been shown to exert their antifungal effects by disrupting the integrity of the fungal plasma membrane, leading to the leakage of cellular contents and cell death nih.gov. It is plausible that this compound shares these mechanisms, acting by:

Enzyme Inactivation: Reacting with and inhibiting thiol-containing enzymes.

Membrane Disruption: Compromising the structural integrity of the microbial cell membrane.

Induction of Oxidative Stress: Interaction with the cellular redox system could disrupt the delicate balance, leading to the generation of reactive oxygen species (ROS).

| Proposed Mechanism | Target | Outcome |

| Thiol-Disulfide Exchange | Cysteine residues in essential enzymes | Enzyme inhibition, disruption of metabolic pathways |

| Membrane Interaction | Fungal or bacterial plasma membrane | Increased permeability, leakage of cell contents, cell death |

| Redox Disruption | Cellular thiol pool (e.g., glutathione) | Depletion of antioxidants, increased oxidative stress |

Proposed Roles as H₂S-Releasing Donors

Hydrogen sulfide (H₂S) is now recognized as a critical signaling molecule in mammals, playing roles in vasodilation, neuromodulation, and inflammation. There is significant interest in developing compounds that can deliver H₂S in a controlled manner. Organosulfur compounds from natural sources, such as garlic, are known to release H₂S.

The mechanism of H₂S release from dialkyl disulfides is believed to be dependent on the presence of cellular thiols like glutathione (GSH). The process is initiated by a thiol-disulfide exchange reaction. For a compound like diallyl disulfide (DADS), the reaction with GSH produces an allyl perthiol (ASSH) intermediate, which can then react with another GSH molecule to release H₂S.

Given its structure, this compound is proposed to follow a similar pathway. The reaction with GSH would lead to the formation of an ethyl or propyl perthiol intermediate, which would subsequently decompose to release H₂S. This capability positions this compound as a potential H₂S donor, contributing to the pool of this important gasotransmitter and potentially exerting associated physiological effects.

Environmental Presence and Impact

Detection in Atmospheric Emissions and Industrial Byproducts

This compound is a naturally occurring volatile organic compound. It is one of the many sulfur-containing molecules responsible for the characteristic aroma of Allium species. For instance, the cutting of onions leads to the enzymatic production and release of a complex mixture of sulfur compounds, including various disulfides and trisulfides osha.gov. As a result, this compound can be detected in the atmosphere in environments where large quantities of these vegetables are processed osha.gov. It has also been identified in various foods, including onions and herbs foodb.ca.

Beyond its natural origins as a flavor compound, the presence of disulfides has been noted in other environmental contexts. For example, a study on the volatile compounds released during the decomposition of biological remains found that a combination of specific esters and disulfides (diethyl disulfide and methyl(methylthio)ethyl disulfide) could help distinguish between human and animal remains. This indicates that disulfides are formed and released during biological decomposition processes. While this compound is primarily known as a food flavoring agent, its volatility means it can be present in localized atmospheric emissions from food processing and natural decomposition thegoodscentscompany.com.

Role in Terrestrial and Aquatic Sulfur Redox Cycling

This compound, as a volatile organic sulfur compound (VOSC), is presumed to play a role in the intricate biogeochemical cycling of sulfur in both terrestrial and aquatic environments. While direct studies specifically targeting this compound are limited, its participation can be inferred from the broader understanding of the microbial cycling of VOSCs. In these cycles, microorganisms mediate the transformation of sulfur compounds, influencing their oxidation state and environmental mobility.

In terrestrial ecosystems, the sulfur cycle involves a complex web of microbial processes. Organic sulfur compounds, including disulfides, can be derived from the decomposition of organic matter, such as plant residues and microbial biomass. Once released into the soil, this compound can be subjected to microbial degradation. Microorganisms capable of metabolizing VOSCs can utilize them as a source of carbon and sulfur. The breakdown of this compound would likely involve the cleavage of the disulfide bond, followed by the oxidation of the resulting thiol fragments. This process ultimately contributes to the pool of inorganic sulfur species in the soil, such as sulfate (SO₄²⁻), which can then be taken up by plants or further transformed by other microbes. The transformation of the sulfur in this compound from a reduced state (-1 in the disulfide) to a more oxidized state (e.g., +6 in sulfate) is a key aspect of its role in sulfur redox cycling.